molecular formula C7H8Cl2N2O B13055809 (2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol

(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol

Cat. No.: B13055809
M. Wt: 207.05 g/mol
InChI Key: RNYGIKRAYJJHCS-ZCFIWIBFSA-N
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Description

(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is a chemical compound characterized by the presence of an amino group and a pyridyl ring substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol typically involves the reaction of 3,5-dichloropyridine with an appropriate amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atoms on the pyridyl ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridyl derivatives.

Scientific Research Applications

(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyridyl ring play crucial roles in binding to target molecules, influencing biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • (2s)-2-Amino-2-(3,5-dichloropyridyl)ethanol
  • (2s)-2-Amino-2-(3,5-dichlorophenyl)ethanol

Uniqueness

(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is unique due to the specific substitution pattern on the pyridyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1

InChI Key

RNYGIKRAYJJHCS-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C(=C(C=N1)Cl)[C@@H](CO)N)Cl

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(CO)N)Cl

Origin of Product

United States

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